molecular formula C13H14Cl2F2N2O B6666550 N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide

N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide

Cat. No.: B6666550
M. Wt: 323.16 g/mol
InChI Key: PIQXLDTXNIKBBG-UHFFFAOYSA-N
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Description

N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with dichlorophenyl and difluoromethyl groups

Properties

IUPAC Name

N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2F2N2O/c1-7(8-3-2-4-9(14)11(8)15)19-12(20)10-5-13(16,17)6-18-10/h2-4,7,10,18H,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQXLDTXNIKBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)NC(=O)C2CC(CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide typically involves the reaction of 2,3-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then reacted with 4,4-difluoropyrrolidine-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with halogenated phenyl groups, such as:

  • N-[1-(3,4-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide
  • N-[1-(2,4-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide

Uniqueness

N-[1-(2,3-dichlorophenyl)ethyl]-4,4-difluoropyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both dichlorophenyl and difluoromethyl groups provides distinct chemical properties that can be leveraged in various applications.

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